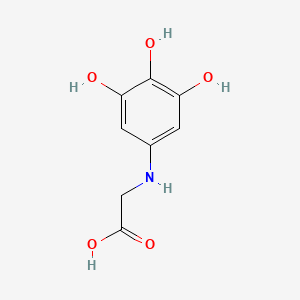
1-Phenylethyl-4-(benzyloxy)-3-methoxybenzyl(2-aminoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylethyl-4-(benzyloxy)-3-methoxybenzyl(2-aminoethyl)carbamate is a synthetic compound known for its role as a selective blocker of TRPM8 channels. TRPM8 channels are non-selective cation channels activated by cold temperatures and cooling agents, playing a fundamental role in sensing mild, cool temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Phenylethyl-4-(benzyloxy)-3-methoxybenzyl(2-aminoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Specific conditions such as temperature, solvent, and catalysts vary depending on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted carbamates .
Scientific Research Applications
1-Phenylethyl-4-(benzyloxy)-3-methoxybenzyl(2-aminoethyl)carbamate has several scientific research applications, including:
Mechanism of Action
The compound exerts its effects by selectively blocking TRPM8 channels, which are involved in sensing cold temperatures and cooling agents. By inhibiting these channels, the compound can modulate cold sensitivity and pain perception. The molecular targets include TRPM8 channels, and the pathways involved are related to sensory signaling and pain modulation .
Comparison with Similar Compounds
Similar Compounds
Menthol: A natural compound that activates TRPM8 channels.
Icilin: A synthetic compound that also activates TRPM8 channels.
Capsaicin: Activates TRPV1 channels but has some overlapping effects with TRPM8 channel modulators.
Uniqueness
1-Phenylethyl-4-(benzyloxy)-3-methoxybenzyl(2-aminoethyl)carbamate is unique due to its selective blocking action on TRPM8 channels, making it a valuable tool in research focused on cold sensitivity and pain modulation .
Properties
Molecular Formula |
C26H30N2O4 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-phenylethyl N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C26H30N2O4/c1-20(23-11-7-4-8-12-23)32-26(29)28(16-15-27)18-22-13-14-24(25(17-22)30-2)31-19-21-9-5-3-6-10-21/h3-14,17,20H,15-16,18-19,27H2,1-2H3 |
InChI Key |
URRBLVUOXIGNQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)N(CCN)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


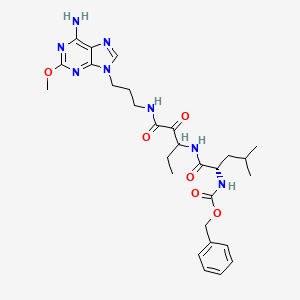
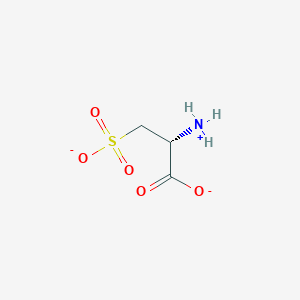
![3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-4a,6a,10a,11a-tetrahydrobenzo[b][1,4]benzodiazepin-6-yl]amino]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B10772869.png)
![[2-[6-(3-chlorophenyl)-4-methylpyridin-3-yl]pyrrolidin-1-yl]-(1,3-thiazol-2-yl)methanone](/img/structure/B10772875.png)
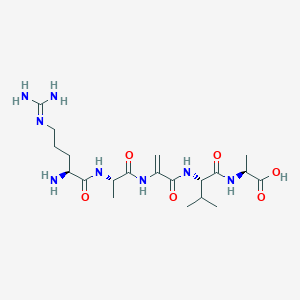
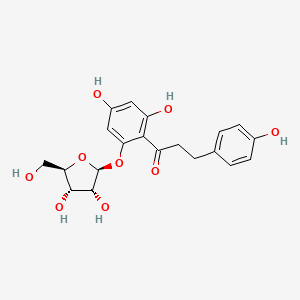
![(3S,4R)-4-(6-chloro-3-oxo-3H-benzo[d]isoxazol-2-yl)-3-hydroxy-2,2-dimethyl-chroman-6-carbonitrile](/img/structure/B10772895.png)
![N-[2-[3-[[[(E)-6,6-dimethylhept-2-en-4-ynyl]-ethylamino]methyl]phenoxy]ethyl]-N-methylthiophene-2-sulfonamide](/img/structure/B10772899.png)
![(2S)-2-[(2S)-5-carbamimidamido-2-{[(2S)-1-[(2S)-5-carbamimidamido-2-[(2S)-3-(4-fluorophenyl)-2-[(2S)-3-(1H-indol-3-yl)-2-[2-(thiophen-2-yl)acetamido]propanamido]propanamido]pentanoyl]pyrrolidin-2-yl]formamido}pentanamido]butanediamide](/img/structure/B10772906.png)
![5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid](/img/structure/B10772918.png)
![N,N-dihydroxy-2-methoxy-5-[3-(4-methylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline](/img/structure/B10772923.png)

![2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B10772943.png)
